molecular formula C10H14O3 B1601105 Ethanol, 2-(4-ethoxyphenoxy)- CAS No. 75631-61-7

Ethanol, 2-(4-ethoxyphenoxy)-

Cat. No. B1601105
CAS RN: 75631-61-7
M. Wt: 182.22 g/mol
InChI Key: OKNKODGWSKWZIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Ethanol, 2-(4-ethoxyphenoxy)-” is a chemical compound with the molecular formula C10H14O3 . It is a solid at room temperature . It is not intended for human or veterinary use and is used only for research.


Molecular Structure Analysis

The molecular structure of “Ethanol, 2-(4-ethoxyphenoxy)-” consists of 10 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . The InChI code for this compound is 1S/C10H14O3/c1-2-12-9-3-5-10 (6-4-9)13-8-7-11/h3-6,11H,2,7-8H2,1H3 .


Physical And Chemical Properties Analysis

“Ethanol, 2-(4-ethoxyphenoxy)-” is a solid at room temperature with a density of 1.1±0.1 g/cm3 . It has a boiling point of 286.1±15.0 °C at 760 mmHg and a vapour pressure of 0.0±0.6 mmHg at 25°C . The flash point is 126.8±20.4 °C .

Scientific Research Applications

  • Specific Scientific Field: Toxicology
  • Summary of the Application: Ethanol, 2-(4-ethoxyphenoxy)-, is used in a study investigating the synergistic toxic effects of ethanol and 2,4-dichlorophenoxyacetic acid (2,4-D) in male albino rats .
  • Methods of Application or Experimental Procedures: A total of 28 Wistar male rats were divided into 4 groups (7/each), and 2,4-D (5 mg/kg) and ethanol (3 g/kg) were administered orally to rats for 60 days, either alone or in combination .
  • Results or Outcomes: Co-administration of ethanol and 2,4-D increased liver functional enzyme levels and lipid peroxidation in blood and tissues while decreased glutathione and antioxidant enzyme activities when compared to individual applications. Furthermore, co-administration of ethanol and 2,4-D caused DNA damage as well as the increase in apoptotic and proinflammatory cytokine gene expressions .
  • Chemical Synthesis: Ethanol, 2-(4-ethoxyphenoxy)- is a chemical compound with the molecular weight of 182.22 . It’s often used in the synthesis of other chemical compounds .

  • Safety Evaluation: Ethanol is widely used in products with direct exposure to the human skin, such as hand disinfectants, cosmetics like hairsprays or mouthwashes, pharmaceutical preparations, and many household products . While this doesn’t specifically mention “Ethanol, 2-(4-ethoxyphenoxy)-”, it does suggest that similar compounds might have applications in these areas.

  • Chemical Synthesis: Ethanol, 2-(4-ethoxyphenoxy)- is a chemical compound with the molecular weight of 182.22 . It’s often used in the synthesis of other chemical compounds .

  • Safety Evaluation: Ethanol is widely used in products with direct exposure to the human skin, such as hand disinfectants, cosmetics like hairsprays or mouthwashes, pharmaceutical preparations, and many household products . While this doesn’t specifically mention “Ethanol, 2-(4-ethoxyphenoxy)-”, it does suggest that similar compounds might have applications in these areas.

Safety And Hazards

“Ethanol, 2-(4-ethoxyphenoxy)-” is classified as a hazardous substance. It can cause skin irritation, serious eye irritation, and may cause damage to organs . Precautionary measures include avoiding contact with skin and eyes, ensuring adequate ventilation, and not flushing it into surface water or the sanitary sewer system .

properties

IUPAC Name

2-(4-ethoxyphenoxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-2-12-9-3-5-10(6-4-9)13-8-7-11/h3-6,11H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKNKODGWSKWZIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20500996
Record name 2-(4-Ethoxyphenoxy)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20500996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanol, 2-(4-ethoxyphenoxy)-

CAS RN

75631-61-7
Record name 2-(4-Ethoxyphenoxy)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20500996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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